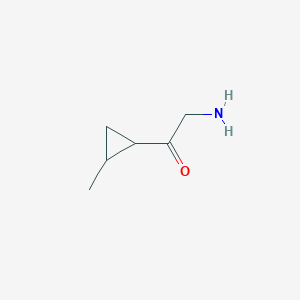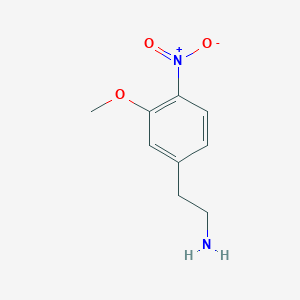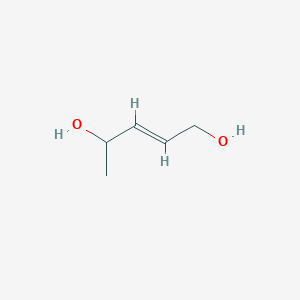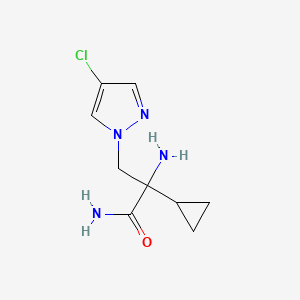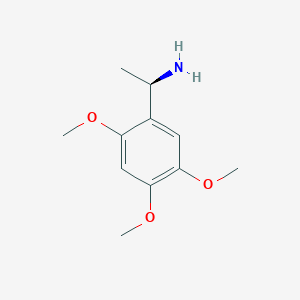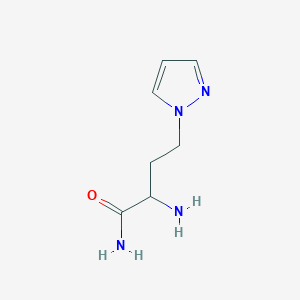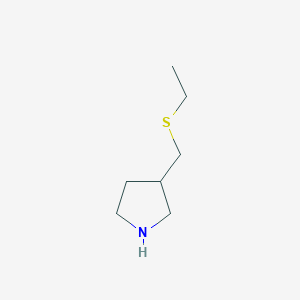
3-((Ethylthio)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Ethylthio)methyl)pyrrolidine is an organic compound with the molecular formula C7H15NS It features a pyrrolidine ring substituted at the third position with an ethylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylthio)methyl)pyrrolidine typically involves the reaction of pyrrolidine with ethylthiomethylating agents. One common method includes the use of ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Catalysts and advanced purification techniques, including distillation and chromatography, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((Ethylthio)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the ethylthio group.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-((Ethylthio)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It serves as a building block in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((Ethylthio)methyl)pyrrolidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ethylthio group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can mimic natural substrates or inhibitors, affecting molecular pathways involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
3-((Methylthio)methyl)pyrrolidine: Similar structure but with a methylthio group instead of an ethylthio group.
3-((Ethylthio)methyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
3-((Ethylthio)methyl)azetidine: Features an azetidine ring, which is a smaller ring structure compared to pyrrolidine.
Uniqueness: 3-((Ethylthio)methyl)pyrrolidine is unique due to the combination of the ethylthio group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its structural features allow for diverse chemical modifications and functionalizations, broadening its utility in various fields.
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NS/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
CSVWMTNHBITWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


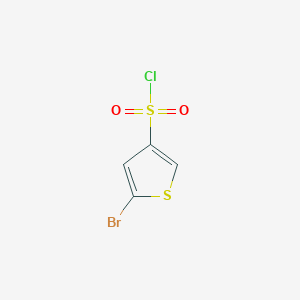
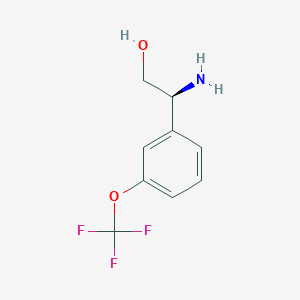
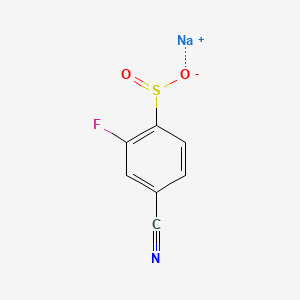
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
